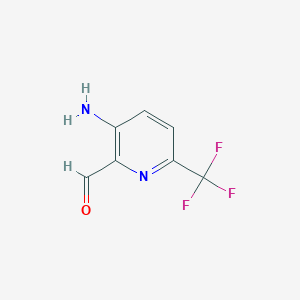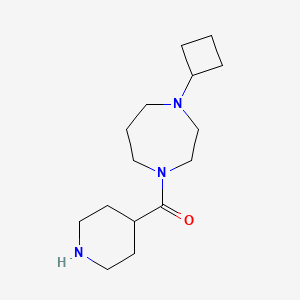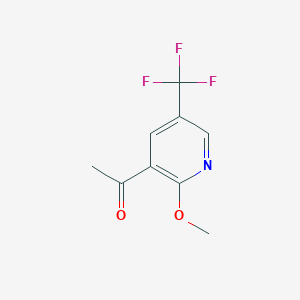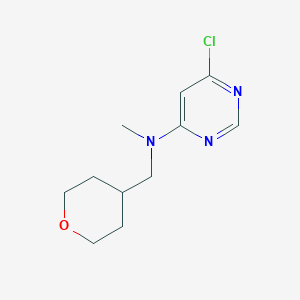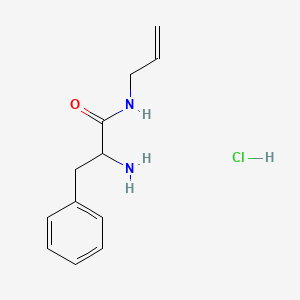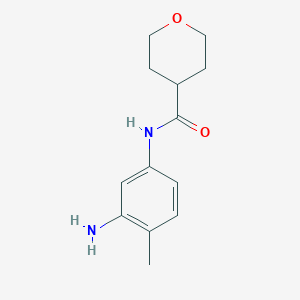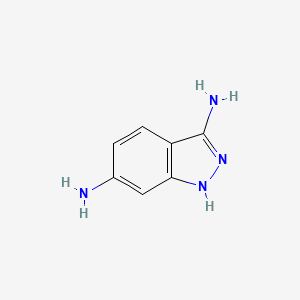
1H-吲唑-3,6-二胺
描述
1H-Indazole-3,6-diamine is a heterocyclic aromatic organic compound characterized by the presence of two nitrogen atoms in its five-membered ring structure. This compound is a derivative of indazole, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
科学研究应用
1H-Indazole-3,6-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a probe for studying biological processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary target of 1H-Indazole-3,6-diamine is the tyrosine kinase . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival .
Mode of Action
1H-Indazole-3,6-diamine interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction pathways it modulates .
Biochemical Pathways
The inhibition of tyrosine kinase by 1H-Indazole-3,6-diamine affects multiple biochemical pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a critical role in regulating cell cycle and apoptosis .
Result of Action
The action of 1H-Indazole-3,6-diamine results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
生化分析
Biochemical Properties
1H-Indazole-3,6-diamine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes and proteins, influencing their activity and function. For instance, 1H-Indazole-3,6-diamine can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation. Additionally, 1H-Indazole-3,6-diamine has been found to bind to proteins involved in apoptosis, such as members of the Bcl2 family, thereby modulating cell death processes .
Cellular Effects
The effects of 1H-Indazole-3,6-diamine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation. For example, studies have shown that 1H-Indazole-3,6-diamine can affect the p53/MDM2 pathway, leading to increased apoptosis in cancer cells . Furthermore, 1H-Indazole-3,6-diamine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 1H-Indazole-3,6-diamine exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which disrupts signaling pathways essential for cell survival and proliferation. Additionally, 1H-Indazole-3,6-diamine can bind to the hinge region of tyrosine kinases, preventing their activation and subsequent downstream signaling . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of 1H-Indazole-3,6-diamine in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Over time, 1H-Indazole-3,6-diamine continues to exert its effects on cells, with sustained inhibition of cell proliferation and induction of apoptosis observed in long-term studies.
Dosage Effects in Animal Models
The effects of 1H-Indazole-3,6-diamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 1H-Indazole-3,6-diamine can induce adverse effects, including toxicity to normal cells and tissues. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
1H-Indazole-3,6-diamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels, influencing cellular metabolism . For example, 1H-Indazole-3,6-diamine has been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA replication and repair.
Transport and Distribution
The transport and distribution of 1H-Indazole-3,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . The distribution of 1H-Indazole-3,6-diamine within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.
Subcellular Localization
1H-Indazole-3,6-diamine exhibits specific subcellular localization, which is critical for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of 1H-Indazole-3,6-diamine influences its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indazole-3,6-diamine can be synthesized through several synthetic routes. One common method involves the nitration of indazole followed by reduction and diazotization reactions. The reaction conditions typically require the use of strong acids, reducing agents, and diazotizing agents under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the synthesis of 1H-Indazole-3,6-diamine is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 1H-Indazole-3,6-diamine undergoes various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling reagents like palladium catalysts. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethylformamide.
Major Products Formed: The major products formed from these reactions include various indazole derivatives, which are used in the development of pharmaceuticals, agrochemicals, and other industrial applications.
相似化合物的比较
1H-Indazole-3,6-diamine is structurally similar to other indazole derivatives, such as 1H-indazole-3-amine and 1H-indazole-6-amine. These compounds share the indazole core but differ in the position and nature of the substituents on the ring. The uniqueness of 1H-Indazole-3,6-diamine lies in its dual amine groups, which confer distinct chemical and biological properties compared to its analogs.
Conclusion
1H-Indazole-3,6-diamine is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the development of new therapeutic agents. Further research and development are essential to fully explore its capabilities and applications.
属性
IUPAC Name |
1H-indazole-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSCRRHEDYXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697053 | |
| Record name | 1H-Indazole-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871709-90-9 | |
| Record name | 1H-Indazole-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-3,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



